![molecular formula C19H23N3O3 B2373412 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate CAS No. 866137-38-4](/img/structure/B2373412.png)
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate
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Description
This compound is a complex organic molecule with a molecular weight of 257.25 . It contains a pyrimidobenzimidazole core, which is a type of heterocyclic compound . The compound is a derivative of 2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrimidobenzimidazole core. This core includes a five-membered ring with two nitrogen atoms and a six-membered ring with four nitrogen atoms . The exact structure can be determined using spectroscopic techniques such as MASS, IR, and 1H NMR .Scientific Research Applications
EGFR Kinase Inhibition and Antiproliferative Activity
- Compound 2v, a derivative of 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate, exhibits potent inhibition of gefitinib-resistant EGFR (L858R/T790M) kinase at nanomolar levels. Additionally, it displays strong antiproliferative activity against H1975 nonsmall cell lung cancer cells .
Green Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines
- Researchers have developed a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines using this compound. The process involves methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a green catalyst. The method provides a sustainable route to these valuable heterocyclic compounds via the Biginelli reaction .
Structural Elucidation and Preparation Methods
- Common methods for preparing N-(substitutedphenyl)-1,6-dihydro-benzimidazole-3-carboxamide (VK-501 to 510) involve a combination of 2-amino benzimidazole and other reagents. Detailed structural elucidation and preparation protocols are essential for further exploration .
Pharmaceutical Testing and Reference Standards
- Researchers and pharmaceutical companies can obtain high-quality reference standards of 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate (CAS 860611-06-9) for accurate testing and validation purposes .
Safety Data Sheet (SDS) Information
- If handling or working with this compound, refer to the SDS for essential safety information. It covers hazard identification, composition, first-aid measures, fire-fighting procedures, handling, storage, and physical properties .
properties
IUPAC Name |
2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-4-5-10-17(23)25-12-11-14-13(2)20-19-21-15-8-6-7-9-16(15)22(19)18(14)24/h6-9H,3-5,10-12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBQMACGOXFMAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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